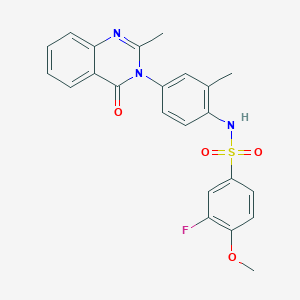![molecular formula C13H19FN2O2S2 B2703143 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411290-90-7](/img/structure/B2703143.png)
2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride, also known as PMSF, is a protease inhibitor commonly used in biochemical and molecular biology research. It is a potent serine protease inhibitor that is often used to inhibit trypsin, chymotrypsin, and thrombin. PMSF is an essential tool for the study of proteases and their role in various biological processes.
Mécanisme D'action
2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride works by irreversibly inhibiting the active site of serine proteases. It reacts with the serine residue in the active site of the protease, forming a covalent bond and preventing the protease from functioning. 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of thrombin, a key enzyme in blood clotting. 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride has also been shown to inhibit the activity of trypsin and chymotrypsin, two enzymes involved in protein digestion. In addition, 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride has been shown to inhibit the activity of some viral proteases, making it a potential antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride is its specificity for serine proteases. This makes it a valuable tool for the study of proteases and their role in various biological processes. However, 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride is not effective against all serine proteases and may have limited efficacy in certain experimental settings. In addition, 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride is not stable in aqueous solutions and must be added to experiments immediately before use.
Orientations Futures
There are a number of potential future directions for the use of 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research. One area of interest is the development of new protease inhibitors with improved specificity and efficacy. Another area of interest is the study of the role of proteases in various disease states, such as cancer and Alzheimer's disease. 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride may also have potential applications in the development of new antiviral agents.
Méthodes De Synthèse
2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride is synthesized by reacting 3-(pyridin-3-ylmethylthio)propan-1-amine with ethanesulfonyl fluoride in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride as a white crystalline powder.
Applications De Recherche Scientifique
2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride is widely used in scientific research to inhibit proteases and study their role in various biological processes. It is commonly used in the purification of proteins, as proteases can degrade proteins during purification. 2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride is also used to inhibit proteases during enzyme assays and in the study of protease inhibitors.
Propriétés
IUPAC Name |
2-[pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S2/c14-20(17,18)8-6-16(11-13-4-2-7-19-13)10-12-3-1-5-15-9-12/h1,3,5,9,13H,2,4,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHBTFYPYNOYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CN(CCS(=O)(=O)F)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

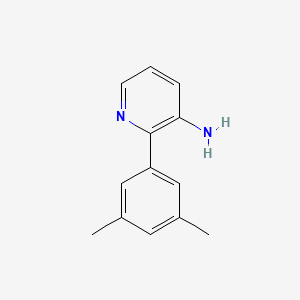
![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)
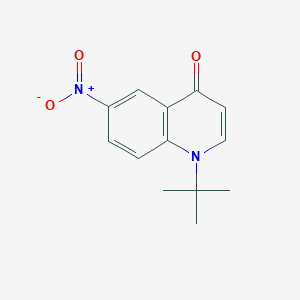
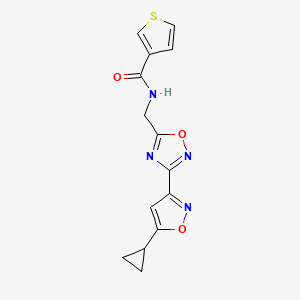
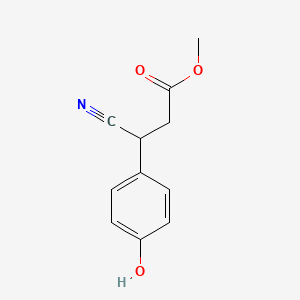

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B2703074.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)
![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2703078.png)

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)
